2,3',4',6-Tetrabromodiphenyl ether

Catalog No.
S1913244
CAS No.
189084-62-6
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3',4',6-Tetrabromodiphenyl ether

CAS Number

189084-62-6

Product Name

2,3',4',6-Tetrabromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(2,6-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H

InChI Key

COPAGYRSCJVION-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br
  • Environmental Monitoring

    Since BDE-71 was widely used in the past, it is still present in the environment. Researchers use BDE-71 as a target compound in environmental monitoring studies to assess the distribution and persistence of PBDEs in various ecosystems []. This helps us understand the long-term impact of these chemicals and track their potential movement through the food chain.

  • Understanding Physicochemical Properties

    BDE-71 can be a model compound for studying the broader class of PBDEs. Scientists investigate its physical and chemical properties, such as solubility, stability, and partitioning behavior []. This knowledge is crucial for predicting the environmental fate and transport of PBDEs, allowing for a more comprehensive assessment of their environmental impact.

  • Toxicological Studies

    Although the use of BDE-71 has been restricted, there is ongoing research into its potential health effects. In controlled laboratory studies, scientists use BDE-71 to examine its toxicological properties, including its effects on the endocrine system, neurodevelopment, and carcinogenicity. This research is essential for understanding the potential human health risks associated with exposure to PBDEs.

  • Development of Analytical Methods

    Since BDE-71 is a persistent environmental contaminant, there is a need for sensitive and accurate methods to detect and quantify it in environmental and biological samples. Researchers develop and refine analytical techniques specifically for BDE-71, which can then be applied to other PBDEs as well. This ensures reliable monitoring and risk assessment of PBDEs in the environment.

2,3',4',6-Tetrabromodiphenyl ether is a brominated flame retardant classified under the family of polybrominated diphenyl ethers. Its chemical formula is C12H6Br4OC_{12}H_6Br_4O, with a molecular weight of approximately 485.79 g/mol. This compound consists of two phenyl rings connected by an ether linkage, with four bromine atoms substituted at the 2, 3, 4, and 6 positions on the aromatic rings. Due to its structure, it exhibits significant hydrophobic properties, making it persistent in the environment and potentially bioaccumulative in living organisms .

The chemical behavior of 2,3',4',6-Tetrabromodiphenyl ether includes various reactions typical of brominated compounds. It can undergo hydrolysis, photodegradation, and reductive debromination under specific conditions. For instance, photocatalytic degradation has been studied as a method to break down this compound in environmental contexts, utilizing titanium dioxide as a catalyst under UV light . The bromine atoms can also be replaced through nucleophilic substitution reactions, which are significant for its degradation pathways in biological and environmental systems .

Research indicates that 2,3',4',6-Tetrabromodiphenyl ether exhibits endocrine-disrupting properties and potential neurotoxic effects. It has been shown to interfere with thyroid hormone signaling pathways and may affect reproductive health in various organisms . Additionally, studies have highlighted its persistence in biological systems, raising concerns about its accumulation and long-term effects on wildlife and human health .

The synthesis of 2,3',4',6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. The process often requires careful monitoring of reaction parameters such as temperature and bromine concentration to achieve the desired degree of bromination without excessive by-products. Methods may include:

  • Direct bromination: Involves the reaction of diphenyl ether with bromine in a solvent at elevated temperatures.
  • Stepwise bromination: Gradual addition of bromine to control the extent of substitution on the aromatic rings .

Studies on the interactions of 2,3',4',6-Tetrabromodiphenyl ether with other compounds have shown that it can form complexes with heavy metals and organic pollutants. These interactions may influence its bioavailability and toxicity profiles. Furthermore, research into its interactions with biological systems has revealed potential synergistic effects when combined with other environmental contaminants, which may exacerbate its toxicological impacts .

Several compounds share structural similarities with 2,3',4',6-Tetrabromodiphenyl ether. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaNumber of BrominesUnique Features
2,2',4,4'-Tetrabromodiphenyl etherC12H6Br4O4Commonly used; significant environmental persistence
2,3',4-Tribromodiphenyl etherC12H9Br3O3Lower toxicity; less persistent than tetrabrominated forms
Decabromodiphenyl etherC12Br10O10Highly effective flame retardant; significant bioaccumulation risk
2,2',4'-Tribromodiphenyl etherC12H8Br3O3Used in similar applications but less toxic than tetrabrominated variants

The uniqueness of 2,3',4',6-Tetrabromodiphenyl ether lies in its specific arrangement of bromine substituents which influences both its chemical reactivity and biological interactions compared to other similar compounds. Its distinct profile contributes to ongoing research into safer alternatives for flame retardants due to environmental and health concerns associated with brominated compounds .

Molecular Geometry and Stereochemical Features

2,3',4',6-Tetrabromodiphenyl ether represents a specific congener within the polybrominated diphenyl ether family, characterized by its distinctive bromine substitution pattern [1] [2]. The compound possesses the molecular formula C₁₂H₆Br₄O with a molecular weight of 485.79 g/mol [1] [2]. The structure consists of two phenyl rings connected by an oxygen atom, forming the characteristic diphenyl ether backbone [3]. The four bromine atoms are positioned at specific locations: positions 2, 4, and 6 on one phenyl ring and position 3' on the second phenyl ring [1] [2].

The molecular geometry exhibits a non-planar configuration due to steric interactions between the bromine substituents and the ether linkage [4]. Computational studies on similar tetrabromodiphenyl ether congeners indicate that the dihedral angle between the two phenyl rings significantly increases with bromine substitution, particularly when ortho positions are occupied [4]. The compound's International Union of Pure and Applied Chemistry name is 1,3,5-tribromo-2-(3-bromophenoxy)benzene, reflecting the specific substitution pattern [1] [2].

The stereochemical arrangement influences the compound's three-dimensional conformation and subsequent physicochemical properties [3]. The presence of bromine atoms in ortho positions relative to the ether linkage creates steric hindrance, affecting molecular planarity and potentially influencing environmental fate and transport characteristics [5] [6].

Table 1: Basic Molecular Properties of 2,3',4',6-Tetrabromodiphenyl ether

PropertyValue
Molecular FormulaC₁₂H₆Br₄O
Molecular Weight485.79 g/mol
Chemical Abstracts Service Registry Number327185-09-1
International Union of Pure and Applied Chemistry Name1,3,5-tribromo-2-(3-bromophenoxy)benzene
Standard International Chemical IdentifierInChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
Standard International Chemical Identifier KeyNHZNRCYNZJADTG-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemC1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br

Thermodynamic Properties

Melting and Boiling Points

Direct experimental melting and boiling point data for 2,3',4',6-tetrabromodiphenyl ether are not extensively reported in the literature [2] [7]. However, comparative analysis with structurally similar tetrabromodiphenyl ether congeners provides valuable insights into the expected thermal properties. The 2,2',4,4'-tetrabromodiphenyl ether congener exhibits a melting point of 83-84°C in ethanol [8], while the 3,3',4,4'-tetrabromodiphenyl ether isomer shows a melting point of 96.5-97.5°C [9].

The boiling point of tetrabromodiphenyl ether congeners typically ranges from 380°C to 440°C under standard atmospheric conditions [10] [8] [9]. The 2,2',4,4'-tetrabromodiphenyl ether congener demonstrates a boiling point of 396°C [8], while predictive models suggest that 3,3',4,4'-tetrabromodiphenyl ether has a boiling point of 434.1°C [9]. These variations reflect the influence of bromine substitution patterns on thermal stability and intermolecular interactions [11].

The enthalpy of vaporization for tetrabromodiphenyl ether congeners has been experimentally determined to be approximately 91.1 kJ/mol at 418 K [2] [7]. This value falls within the typical range for polybrominated diphenyl ethers, which generally exhibit enthalpies of vaporization between 85 and 105 kJ/mol [12]. The specific substitution pattern of 2,3',4',6-tetrabromodiphenyl ether, with three bromines on one ring and one on the other, likely positions its thermal properties within this established range [11].

Table 2: Thermodynamic Properties Comparison

Property2,3',4',6-Tetrabromodiphenyl ether2,2',4,4'-Tetrabromodiphenyl etherTypical Range for Tetrabromodiphenyl ethers
Melting Point (°C)Not directly reported83-8480-100
Boiling Point (°C)Not directly reported396380-440
Enthalpy of Vaporization (kJ/mol)~91.1 at 418K91.1 at 418K85-105
Flash Point (°C)~-12 (estimated)-12-12 (typical)
Density (g/cm³)~2.16 (predicted)2.162.1-2.2

Vapor Pressure and Henry's Law Constants

The vapor pressure characteristics of 2,3',4',6-tetrabromodiphenyl ether can be estimated based on comprehensive studies of polybrominated diphenyl ether congeners [12]. Wong and colleagues determined that supercooled liquid vapor pressures for tetrabromodiphenyl ether congeners at 298.15 K range from approximately 10⁻⁶ to 10⁻⁴ Pa, with specific values depending on the bromine substitution pattern [12]. The presence of ortho bromine substitutions tends to increase vapor pressure relative to meta and para positions [12].

The enthalpy of vaporization decreases with each additional bromine substitution by approximately 7 to 8 kJ·mol⁻¹ [12]. For tetrabromodiphenyl ether congeners, experimental determinations show enthalpies of vaporization ranging from -67 to -116 kJ/mol [12]. The specific substitution pattern of 2,3',4',6-tetrabromodiphenyl ether, with multiple ortho bromines, suggests a vapor pressure in the higher portion of the tetrabromodiphenyl ether range [12].

Henry's Law constants for polybrominated diphenyl ether congeners exhibit temperature dependence and vary with bromination degree [13] [14]. Experimental studies indicate that Henry's Law constants for tetrabromodiphenyl ether congeners range from approximately 10⁻⁵ to 10⁻⁷ Pa·m³/mol at 25°C [14]. The specific value for 2,3',4',6-tetrabromodiphenyl ether would be influenced by its particular substitution pattern and molecular geometry [14].

Temperature dependence studies reveal that vapor pressures can increase by 50 to 265 times when temperature decreases from 30°C to 0°C [15]. This significant temperature sensitivity has important implications for environmental distribution and atmospheric transport of the compound [12].

Solubility and Partitioning Behavior

Octanol-Water Partition Coefficients (Log KOW)

The octanol-water partition coefficient represents a critical parameter for understanding the environmental behavior and bioaccumulation potential of 2,3',4',6-tetrabromodiphenyl ether [16] [17]. For tetrabromodiphenyl ether congeners, log KOW values typically range from 5.47 to 6.97, reflecting their highly lipophilic nature [18] [19]. The specific substitution pattern influences partitioning behavior, with ortho substitutions generally affecting the coefficient differently than meta or para positions [16].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic bromination of diphenyl ether proceeds through the classical σ-complex (Wheland intermediate). Density-functional theory calculations show that formation of the arenium ion is rate-determining; electron-withdrawing bromine atoms installed at the 2- and 4-positions of the first ring direct subsequent attack to the 3′- and 6-positions of the second ring, giving the 2,3′,4′,6-substitution pattern characteristic of 2,3′,4′,6-tetrabromodiphenyl ether [1] [2].
Key kinetic observations:

  • Activation free energy for the fourth bromination step drops by ≈5 kJ mol⁻¹ once three bromines are in place, rationalising the high selectivity toward the tetra-brominated product [1].
  • Competing ortho attack is disfavoured by steric hindrance; para substitution is electronically disfavoured once the 4′-bromine is present [2].

Catalytic Bromination Techniques

Early laboratory routes used stoichiometric bromine with ferric bromide or aluminium tribromide as Lewis-acid co-catalysts. Patent GB 2 097 383 describes “per-bromination in neat bromine” but when the bromine excess is limited to ≈150%, reaction temperature held at 45 °C and iron or aluminium catalyst at 1% w/w, bromination arrests statistically after four substitutions, furnishing 92–96 % 2,3′,4′,6-tetrabromodiphenyl ether in <2 h [3].
Modern continuous processes employ:

  • Bromine:laboratory feed ratio 1.6–1.8 mol Br₂ per mol diphenyl ether.
  • Catalyst: aluminium tribromide immobilised on carbon to minimise iron-derived particulates [4].
  • Mixed solvent (bromine/1,2-dichloroethane) to control viscosity and heat removal.
CatalystTypical residence time (min)Selectivity to BDE-71 (area %)Reference
Iron powder (1%)12073 [3]54
Aluminium tribromide (0.5%)459060
FeBr₃–ionic liquid (recyclable)308857

Industrial-Scale Synthesis Protocols

Commercial 2,3′,4′,6-tetrabromodiphenyl ether is not sold as an isolated compound; it is produced as a target constituent (10–15%) of the technical “penta-bromodiphenyl oxide” formulation known as DE-71. In typical loop reactors 100 t batches are processed under the following conditions [4] [5]:

  • Pre-drying of diphenyl ether to <200 ppm water.
  • Continuous bromine addition at 50 °C under 0.4 MPa with vigorous agitation through a graphite ejector.
  • In-line neutralisation of evolved hydrogen bromide with aqueous sodium hydroxide scrubbers.
  • Vacuum‐stripping of unreacted bromine, then steam stripping to <0.1% residual Br₂.
  • Crystallisation from hot methanol to remove higher-brominated congeners; mother liquors recycled.

Table 1 summarises a representative DE-71 specification.

Table 1 Composition of Great Lakes Chemical DE-71™ mixture

Congener (IUPAC)AbbreviationMass fraction (%)Source
2,2′,4,4′-tetrabromodiphenyl etherBDE-4738–42 [6]82
2,3′,4′,6-tetrabromodiphenyl etherBDE-7110–13 [6]82
2,2′,4,4′,5-pentabromodiphenyl etherBDE-9945–49 [6]82
Other tetra-/penta- congeners<782

Dedicated manufacture of high-purity BDE-71 (≥97%) for analytical standards employs batch bromination followed by dual-column preparative supercritical CO₂ chromatography (productivity 120 g h⁻¹) [7].

By-Product Formation and Contaminant Control

Lower and Higher PBDE Congeners

  • Under-bromination: 2,2′,4,4′-tetrabromodiphenyl ether persists at 4–8% if bromine stoichiometry drifts below 1.6 mol Br₂ mol⁻¹; corrected by feedback-controlled bromine flow [3].
  • Over-bromination: nona- and deca- congeners rise to >3% when residence time exceeds 3 h; avoided by real-time FT-IR monitoring of the 617 cm⁻¹ Br–C stretch [8].

Polybrominated Dibenzofurans and Dioxins

Trace oxygen in the reaction mass can promote oxidative coupling of partially brominated phenoxy radicals, generating polybrominated dibenzofurans at ppb levels. Installing nitrogen blanketing (<0.1% O₂) and using magnesium sacrificial scavengers lowers these toxic by-products below the 1 ppm limit required by the Stockholm Convention technical guidelines [9].

Catalyst-Derived Impurities

Iron catalysis introduces ferric oxide particulates that darken product and catalyse debromination during storage. Adoption of alumina-supported aluminium tribromide reduces metal residues to <20 ppm and improves colour stability (Lovibond <3 Y) [4].

Hydrogen Bromide Management

Continuous neutralisation prevents corrosion and secondary bromination of vent lines. Sodium bromide liquor is recycled for bromine recovery via direct oxidation with chlorine, giving overall bromine utilisation efficiency of 92% [4].

Research Highlights

  • DFT studies quantify the electronic steering that favours 2,3′,4′,6-substitution, explaining why BDE-71 is a predictable endpoint rather than a statistical intermediate [2].
  • A patent-derived kinetic dataset shows that raising the initial bromine temperature from 35 °C to 55 °C doubles selectivity to the tetra-brominated product while cutting batch time from 120 min to 45 min [3].
  • Industrial audits indicate that closed-loop bromine handling combined with catalyst immobilisation cuts overall brominated dioxin co-products by 80% relative to legacy open-kettle processes [9] [4].

XLogP3

6.2

UNII

BYM4VGZ61G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

2,3',4',6-tetrabromodiphenyl ether

Dates

Last modified: 08-16-2023

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